4-Pyridinemethanol, alpha-2-piperidinyl-2-(trifluoromethyl)-6-(4-(trifluoromethyl)phenyl)-, phosphate

Description

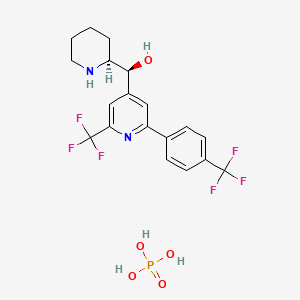

4-Pyridinemethanol, alpha-2-piperidinyl-2-(trifluoromethyl)-6-(4-(trifluoromethyl)phenyl)-, phosphate is a synthetic organic compound characterized by a pyridine core substituted with trifluoromethyl groups, a piperidinyl moiety, and a phosphate group. Its structure enhances lipophilicity and bioavailability, making it a candidate for pharmacological studies. The phosphate group likely improves aqueous solubility, a common strategy for optimizing drug-like properties .

Key pharmacological findings from murine studies include:

- Absorption/Distribution: Rapid absorption and widespread tissue distribution after oral administration, with 90% of tissue radioactivity attributed to the parent compound at 2 hours post-dose .

- Elimination: Long elimination half-life (~26–27 hours in plasma and red blood cells) and predominant fecal excretion (84% of total radioactivity) .

- Metabolic Stability: Minimal metabolism observed, with only trace amounts of metabolites detected in expired air (0.32% over 192 hours) .

Properties

CAS No. |

66364-74-7 |

|---|---|

Molecular Formula |

C19H21F6N2O5P |

Molecular Weight |

502.3 g/mol |

IUPAC Name |

phosphoric acid;(S)-[(2S)-piperidin-2-yl]-[2-(trifluoromethyl)-6-[4-(trifluoromethyl)phenyl]pyridin-4-yl]methanol |

InChI |

InChI=1S/C19H18F6N2O.H3O4P/c20-18(21,22)13-6-4-11(5-7-13)15-9-12(10-16(27-15)19(23,24)25)17(28)14-3-1-2-8-26-14;1-5(2,3)4/h4-7,9-10,14,17,26,28H,1-3,8H2;(H3,1,2,3,4)/t14-,17-;/m0./s1 |

InChI Key |

YCAFBJQXADKUSD-RVXRQPKJSA-N |

Isomeric SMILES |

C1CCN[C@@H](C1)[C@H](C2=CC(=NC(=C2)C(F)(F)F)C3=CC=C(C=C3)C(F)(F)F)O.OP(=O)(O)O |

Canonical SMILES |

C1CCNC(C1)C(C2=CC(=NC(=C2)C(F)(F)F)C3=CC=C(C=C3)C(F)(F)F)O.OP(=O)(O)O |

Origin of Product |

United States |

Biological Activity

4-Pyridinemethanol, alpha-2-piperidinyl-2-(trifluoromethyl)-6-(4-(trifluoromethyl)phenyl)-, phosphate is a complex chemical compound that has garnered attention for its potential biological activities. This article delves into the biological effects, pharmacokinetics, and relevant case studies associated with this compound.

Chemical Structure and Properties

The compound is characterized by its unique structural features, including a pyridine ring, piperidine moiety, and trifluoromethyl groups. These structural elements contribute to its biological activity and pharmacological properties.

Pharmacokinetics

A study involving the oral administration of a radiolabeled version of the compound in male mice demonstrated that it was well absorbed and rapidly distributed throughout the body. Key findings include:

- Peak Plasma Level : Occurred at approximately 4 hours post-administration.

- Half-life : The elimination half-life from plasma was about 26 hours.

- Elimination Routes : The primary route of excretion was fecal (84%), with only 5.5% eliminated via urine over 240 hours .

The biological activity of this compound may be attributed to its interaction with specific biological targets. While detailed mechanisms remain under investigation, preliminary studies suggest potential effects on neurotransmitter systems due to its structural similarity to known neuroactive compounds.

Study 1: Biocatalytic Synthesis

Research has shown that biocatalytic processes can be employed to synthesize derivatives of pyridinemethanol effectively. For instance, whole cells of Candida parapsilosis were utilized to achieve high yields of enantiopure (R)-α-methyl-4-pyridinemethanol through stereoinversion. This process highlights the potential for using biocatalysis in synthesizing biologically active compounds .

Study 2: Radical Formation

Investigations into the reactivity of related pyridine compounds have revealed that exposure to ionizing radiation can lead to the formation of radical species. Specifically, reactions involving electron attachment to 4-pyridinemethanol resulted in highly reducing pyridinyl radicals, which could play a role in various biological processes .

Data Tables

| Parameter | Value |

|---|---|

| Peak Plasma Level | 4 hours |

| Elimination Half-life | 26 hours |

| Fecal Excretion | 84% |

| Urinary Excretion | 5.5% |

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with related pyridinemethanol derivatives, trifluoromethyl-substituted heterocycles, and pharmacologically active analogs.

Table 1: Structural and Pharmacokinetic Comparison

*Estimated based on formula C₁₉H₁₈F₆N₂O₄P.

Key Comparative Insights

Structural Complexity and Binding Behavior: The target compound’s piperidinyl and dual trifluoromethyl groups enhance lipophilicity and steric bulk, contrasting with the simpler 4-nitro-2-pyridinemethanol derivative, which lacks these features and exhibits lower synthetic yields . The twisted cavity of [Pd₂(L²Atripy)₄]⁴+ prevents cisplatin binding , highlighting how structural conformation (e.g., rigidity vs. flexibility) impacts molecular interactions. The target compound’s substituents may similarly influence its binding to biological targets.

Pharmacokinetic Profile :

- The target compound’s long half-life (~27 hours) surpasses typical values for small molecules, likely due to its stability against metabolic degradation and strong tissue binding . This contrasts with shorter-lived analogs like many pyrimidine derivatives (e.g., compounds in ), which lack stabilizing trifluoromethyl groups.

This mirrors strategies used for drugs such as prednisolone phosphate.

Preparation Methods

Synthesis of the Trifluoromethyl-Substituted Pyridine Core

The key structural feature in this compound is the trifluoromethyl-substituted pyridine ring system. Several methods have been reported for synthesizing 4-trifluoromethylpyridine derivatives, which serve as crucial intermediates.

Method A: Synthesis via Carbonyl Addition and Halogenation

- Starting from 2-hydroxy-4-trifluoromethylpyridine, the compound is reacted with phosphorus pentachloride in N,N-dimethylformamide (DMF) to introduce halogen substituents.

- The process involves a carbonyl addition reaction between 1,1,1-trifluoro-4-alkoxy-3-alkylbutene-2-ketone and a metal reagent derived from 2-haloalkylnitrile, followed by direct reaction with phosphorus pentachloride and/or HCl without intermediate purification to yield 4-trifluoromethylpyridine derivatives.

- Typical reaction conditions include stirring at room temperature for 5 hours, followed by extraction and purification steps.

- Yields for 2-chloro-4-trifluoromethylpyridine are around 61.5%.

Method B: Palladium-Catalyzed Cross-Coupling Reactions

- 2-Bromo-4-(trifluoromethyl)pyridine is used as a versatile intermediate for further functionalization.

- Under inert atmosphere, Pd2(dba)3 and phosphine ligands catalyze coupling with organozinc reagents or aryl iodides in tetrahydrofuran (THF) at temperatures ranging from 20°C to 65°C for 2 hours.

- This method yields various substituted pyridine derivatives, such as tert-butyl 3-(4-(trifluoromethyl)pyridin-2-yl)azetidine-1-carboxylate with yields around 37%.

- Another example includes palladium acetate with potassium carbonate in 1,4-dioxane at 110°C for 18 hours, yielding 92% of the desired product.

Method C: Copper-Mediated Homocoupling

Functionalization of the Piperidinyl Moiety

The alpha-2-piperidinyl substitution involves introducing a piperidine ring functionalized with trifluoromethyl-substituted pyridine.

Method D: Synthesis of Piperidine-Substituted Pyridine Derivatives

- Ethyl 1-(5-(trifluoromethyl)pyridin-2-yl)piperidine-4-carboxylate is prepared by reacting the corresponding ester with potassium hydroxide in methanol and water at 40°C for 30 minutes, followed by acidification to precipitate the product in 54% yield.

- This intermediate can be further modified to incorporate the alpha-2-piperidinyl substituent on the pyridine ring.

Summary of Key Preparation Steps and Yields

| Step | Starting Material / Intermediate | Reagents / Conditions | Product / Intermediate | Yield (%) |

|---|---|---|---|---|

| 1 | 2-Hydroxy-4-trifluoromethylpyridine | Phosphorus pentachloride in DMF, room temp, 5 h | 2-Chloro-4-trifluoromethylpyridine | 61.5 |

| 2 | 2-Bromo-4-(trifluoromethyl)pyridine | Pd2(dba)3, P(2-furyl)3, organozinc reagent, THF, 20-65°C | Substituted pyridine derivatives (e.g., azetidine carboxylate) | 37-92 |

| 3 | 2-Bromo-4-trifluoromethylpyridine | Activated copper bronze, N2, 190°C, 16 h | 4,4'-Bis(trifluoromethyl)-2,2'-bipyridine | 52 |

| 4 | Ethyl 1-(5-(trifluoromethyl)pyridin-2-yl)piperidine-4-carboxylate | KOH in MeOH/H2O, 40°C, 0.5 h | 1-(5-(Trifluoromethyl)pyridin-2-yl)piperidine-4-carboxylic acid | 54 |

Research Results and Observations

- The synthesis of trifluoromethyl-substituted pyridines is efficiently achieved through halogenation and metal-mediated coupling reactions, with palladium-catalyzed cross-coupling providing high selectivity and yields for complex derivatives.

- The use of activated copper bronze allows homocoupling to form bipyridine structures, which may serve as ligands or intermediates in further synthesis.

- Functionalization of the piperidine ring is accomplished via ester hydrolysis and subsequent modifications, enabling the introduction of the alpha-2-piperidinyl moiety.

- The phosphate salt form improves the compound's pharmaceutical properties, although specific preparation details require standard salt formation procedures.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.